Verongamine

Structure

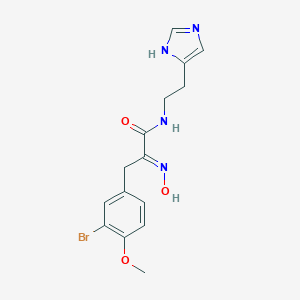

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

150036-88-7 |

|---|---|

Molekularformel |

C15H17BrN4O3 |

Molekulargewicht |

381.22 g/mol |

IUPAC-Name |

(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |

InChI |

InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+ |

InChI-Schlüssel |

MFMMJKGZEGTTSV-DEDYPNTBSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

Isomerische SMILES |

COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

Synonyme |

verongamine |

Herkunft des Produkts |

United States |

Beschreibung

This compound is a natural product found in Verongula gigantea and Aiolochroia crassa with data available.

Isolation and Natural Occurrence of Verongamine

Marine Biological Sources of Verongamine

This compound is a metabolite produced by certain species of marine sponges. These organisms are known for their ability to synthesize a wide array of unique and biologically active compounds. vliz.be

Sponge Genera and Species Identification

This compound has been primarily isolated from sponges belonging to the order Verongiida. vliz.benih.gov Specific species identified as sources of this compound include:

| Genus | Species | Common Name | Reference |

| Verongula | gigantea | Giant tube sponge | nih.govresearchgate.netacs.orgnih.gov |

| Pseudoceratina | crassa | Not specified | nih.gov |

| Suberea | clavata | Not specified | ird.frnih.gov |

| Aiolochroia | crassa | Not specified | nih.gov |

These sponges are characterized by their production of brominated tyrosine alkaloids, which are believed to serve as a chemical defense mechanism. nih.govmdpi.com

Geographic Distribution and Biogeography of this compound-Producing Organisms

Sponges of the order Verongiida, known producers of this compound and related bromotyrosine derivatives, are predominantly found in tropical and temperate marine environments. vliz.benih.gov Their distribution spans several major biogeographic realms:

Tropical Western Atlantic : This region, including the Caribbean Sea, is a well-documented habitat for Verongula species. vliz.benih.govresearchgate.net For instance, specimens of Verongula gigantea from the Caribbean have been a source for the isolation of this compound. acs.orgresearchgate.net The coast of Florida has also been identified as a location for related sponges like Verongula rigida. researchgate.net

Central Indo-Pacific : This vast marine area is another significant region for Verongiida sponges. vliz.be

Temperate Australasian : The waters around Australia, including the Great Barrier Reef, are also home to these sponges. vliz.be

Pacific Ocean : Sponges of the genera Pseudoceratina and Suberea have been collected from various locations in the Pacific, including the Solomon Islands and regions around Japan, which have yielded a variety of bromotyrosine compounds. nih.govird.frnih.govifremer.fr

Advanced Isolation Methodologies in Marine Natural Product Chemistry for this compound

The purification of this compound from its natural sponge sources requires sophisticated and targeted separation techniques.

Bioassay-Guided Fractionation Strategies

A key strategy in the isolation of this compound has been bioassay-guided fractionation. researchgate.netacs.orgnih.gov This approach involves testing the biological activity of different fractions of the sponge extract to guide the purification process toward the active compound.

Specifically, a histamine (B1213489) H3 bioassay has been instrumental in the isolation of this compound. researchgate.netacs.org Researchers observed that certain crude extracts of marine sponges exhibited activity in an H3-receptor binding assay. acs.org By systematically fractionating the extract from Verongula gigantea and testing each fraction for its ability to antagonize the histamine H3 receptor, they were able to isolate this compound as the active constituent. researchgate.netacs.orgnih.gov This targeted approach is more efficient than untargeted chemical screening, as it directly links the isolation process to a specific biological function. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the purification of natural products like this compound from complex mixtures. ijpsjournal.com Various chromatographic methods are employed in a stepwise manner to achieve high purity.

Initial Extraction and Partitioning : The process typically begins with the homogenization of the frozen sponge material in a solvent like ethanol. The resulting crude extract is then concentrated and partitioned between different immiscible solvents, such as ethyl acetate (B1210297) and water, to achieve a preliminary separation based on polarity. acs.org

Column Chromatography : The active fractions are then subjected to column chromatography. Silica gel is a common stationary phase, with a gradient of solvents like methanol (B129727) in dichloromethane (B109758) used to elute compounds of increasing polarity. acs.org Size-exclusion chromatography, for instance using Sephadex LH-20, is also utilized for further separation based on molecular size. acs.org

High-Performance Liquid Chromatography (HPLC) : For the final purification steps, high-performance liquid chromatography (HPLC) is the technique of choice. ird.frnih.govijpsjournal.comnih.gov Reversed-phase HPLC, often with a C18 stationary phase, is frequently used to separate closely related bromotyrosine derivatives. ird.frnih.gov

Supercritical Fluid Chromatography (SFC) : In some instances, supercritical fluid chromatography (SFC) has been employed as a complementary high-resolution separation technique. ird.frnih.govnih.govchromatographyonline.com SFC can offer different selectivity compared to HPLC, which is advantageous for separating complex mixtures of natural products. ird.frnih.govchromatographyonline.com

The combination of these advanced chromatographic techniques is essential for obtaining pure this compound for structural elucidation and further scientific investigation. ird.frnih.gov

Structural Elucidation and Stereochemical Assignment of Verongamine

Advanced Spectroscopic Methodologies for Verongamine Structure Determination

The definitive structure of this compound was established through the integrated analysis of data from several advanced spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which together allowed for the unambiguous determination of its atomic connectivity and molecular formula. scispace.comresearchgate.net

NMR spectroscopy was pivotal in assembling the molecular framework of this compound. One-dimensional (1D) ¹H NMR spectroscopy provided initial information on the types and number of protons present in the molecule.

Analysis of the ¹H NMR spectrum of this compound revealed characteristic signals corresponding to its distinct structural units. scispace.com Signals for a 1,2,4-trisubstituted benzene (B151609) ring were observed at δ 7.43 (d, J=2.3 Hz), 7.20 (dd, J=8.5, 2.3 Hz), and 6.90 (d, J=8.5 Hz). scispace.com The imidazole (B134444) moiety was identified by two singlet protons at δ 7.70 and δ 6.86. scispace.com A methoxy (B1213986) group singlet appeared at δ 3.82, while methylene (B1212753) protons were accounted for by signals at δ 3.81 (s), δ 3.48 (t, J=7.1 Hz), and δ 2.79 (t, J=7.1 Hz). scispace.com

Table 1: ¹H NMR Spectroscopic Data for this compound (in MeOH-d₄, 600 MHz)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 7.43 | d | 2.3 |

| H-5 | 6.90 | d | 8.5 |

| H-6 | 7.20 | dd | 8.5, 2.3 |

| H₂-7 | 3.81 | s | |

| H₂-10 | 3.48 | t | 7.1 |

| H₂-11 | 2.79 | t | 7.1 |

| H-13 | 6.86 | s | |

| H-14 | 7.70 | s | |

| H₃-15 | 3.82 | s |

Data sourced from scispace.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were essential for connecting these individual spin systems. scispace.com Key HMBC correlations confirmed the linkage between the histamine (B1213489) and the oxime-bearing propanamide unit. scispace.com Specifically, correlations were observed from the methylene protons at δ 3.48 (H₂-10) to the amide carbonyl carbon (C-9), establishing the amide bond. scispace.com These comprehensive 1D and 2D NMR analyses were instrumental in confirming the planar structure of this compound as an oxime-histamine bromotyrosine derivative. scispace.com

High-Resolution Mass Spectrometry (HRMS) provided the exact molecular formula for this compound. The initial structural report utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.gov More recent studies employing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have corroborated this data. scispace.com The analysis determined the monoisotopic mass of this compound to be 380.04840, corresponding to the molecular formula C₁₅H₁₇BrN₄O₃. ebi.ac.uk This formula was consistent with the structural fragments identified by NMR spectroscopy, confirming the presence of one bromine atom and four nitrogen atoms within the molecule.

The determination of absolute stereochemistry for complex natural products is often achieved through single-crystal X-ray diffraction analysis. However, in the case of this compound and many related bromotyrosine derivatives, obtaining crystals of sufficient quality for X-ray analysis has proven to be a significant challenge. mdpi.comird.fr These compounds often isolate as amorphous solids or crystallize poorly, precluding the use of this definitive technique for stereochemical assignment. mdpi.comird.fr Consequently, the absolute configuration of this compound has not been determined by X-ray crystallography.

Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful techniques for assigning the absolute configuration of chiral molecules in solution. ECD is widely applied to the bromotyrosine class of natural products, especially for determining the stereochemistry of complex spiroisoxazoline moieties found in related compounds. mdpi.comird.frnih.gov For this compound, chirality exists at the C-8 oxime, which can be present as either the (E)- or (Z)-isomer. While ECD is a suitable method for analyzing such stereocenters, specific ECD data for the configurational analysis of naturally isolated this compound is not extensively reported in the literature. However, the structure of this compound is defined in chemical databases with (E)-geometry at the oxime double bond, an assignment likely inferred from biosynthetic considerations, spectroscopic analysis, or total synthesis. ebi.ac.ukacs.org

X-ray Diffraction Analysis for Absolute Stereochemistry

Chemical Derivatization for Structural Confirmation and Functional Group Analysis

Chemical derivatization is a classical strategy used to confirm functional groups and determine the absolute configuration of stereocenters within a natural product. For complex bromotyrosine alkaloids, methods such as the modified Mosher's ester analysis or hydrolysis followed by derivatization with a chiral agent are frequently employed to assign the stereochemistry of alcohol centers. mdpi.comird.fr

For this compound, however, the primary structural elucidation was accomplished almost entirely through non-destructive spectroscopic means (NMR and MS). nih.govscispace.com While the total synthesis of this compound has been achieved, which inherently confirms its structure, the use of chemical derivatization on the natural isolate for initial structural proof or functional group analysis is not a prominent feature in the literature. acs.org The structural complexity of this compound is relatively low compared to other members of its class, allowing for its complete characterization without the need for chemical degradation or derivatization.

Biosynthetic Pathways and Precursors of Verongamine

Biochemical Origins of Verongamine within Marine Organisms

This compound, a bromotyrosine derivative, originates from intricate biosynthetic pathways within marine sponges, particularly those of the order Verongida. unige.itebi.ac.uk The biosynthesis of this compound and related compounds is a subject of ongoing research, with key steps involving the modification of the amino acid tyrosine.

Tyrosine-Derived Alkaloid Biosynthesis (Bromotyrosine Derivatives)

The fundamental building block for this compound is the amino acid tyrosine. unige.itmdpi.com The biosynthetic journey commences with the conversion of phenylalanine to tyrosine. mdpi.com This is followed by the incorporation of bromine atoms into the tyrosine structure, a hallmark of many secondary metabolites found in Verongida sponges. unige.itmdpi.com These bromotyrosine derivatives are not exclusive to the Verongida order, as they have also been identified in sponges from other orders, such as Agelas oroides. unige.it

The biosynthesis of these compounds is complex and can result in a wide array of structures. For instance, in the biosynthesis of bastadins, another class of bromotyrosine derivatives, there is a peptidic condensation of amino acids which is then followed by the oxidation of α-amino units to form oxime functionalities. mdpi.com This process leads to the formation of crucial intermediates known as hemibastadins. mdpi.com

Halogenation Mechanisms in Biosynthesis (e.g., Bromination)

A critical step in the biosynthesis of this compound is the halogenation of tyrosine, specifically bromination. unige.itmdpi.com This reaction is catalyzed by enzymes known as haloperoxidases. unige.itmdpi.com These enzymes facilitate the oxidative formation of reactive halogen species from halide ions present in the marine environment. researchgate.net In the case of bromotyrosine derivatives, bromoperoxidases catalyze the bromination of the tyrosine aromatic ring. mdpi.compatsnap.com

Halogenating enzymes are broadly classified into two main groups: highly substrate-specific halogenases that require dioxygen and less specific haloperoxidases that utilize hydrogen peroxide. nih.govresearchgate.net The enzymes involved in the biosynthesis of many marine natural products containing chlorine, bromine, and iodine work by oxidizing halide ions (X⁻) to more reactive species like halonium ions (X⁺) or halide radicals (X•). researchgate.net Flavin adenine (B156593) dinucleotide (FAD)-dependent halogenases are often implicated in the halogenation of aromatic compounds. researchgate.netnih.gov

Enzymatic Transformations and Catalytic Pathways in this compound Formation

Following the initial halogenation of tyrosine, a series of enzymatic transformations lead to the formation of this compound. A key transformation is the oxidation of the α-amino group of the brominated tyrosine precursor to form an oxime. thieme-connect.comacs.org This oxidation is a crucial step that gives rise to the unique chemical properties of these molecules. thieme-connect.com

The biosynthetic pathway can diverge, leading to a variety of related metabolites. For example, the brominated tyrosine intermediate can be transformed into compounds like purpurealidins or undergo further reactions. mdpi.com One proposed pathway involves the O-methylation of the brominated tyrosine, followed by the oxidation of the amine to an oxime. mdpi.com In some cases, the sponge's chemical defense mechanism involves the conversion of brominated isoxazoline (B3343090) alkaloids into compounds like aeroplysinin-1, which is then converted to a dienone amide by a nitrile hydratase. nih.govnih.gov

Identification of Proposed Biosynthetic Intermediates and Related Metabolites

The elucidation of the complete biosynthetic pathway of this compound is ongoing, but several key intermediates and related metabolites have been identified, providing insights into the process.

Formation of Oxime Functionalities

A defining feature in the biosynthesis of this compound and many related bromotyrosine alkaloids is the formation of an α-oximino amide. thieme-connect.com This occurs through the oxidation of the amine group of a brominated tyrosine precursor. mdpi.comacs.org The resulting oxime functionality is a key structural element and is either found in an open-chain form, as in psammaplin A, or becomes part of a cyclized structure like an isoxazoline, as seen in aerothionin. thieme-connect.com The oxime moiety in these natural products consistently displays an E-configuration. thieme-connect.com

The formation of oximes is not unique to this compound biosynthesis and is a known reaction in the generation of other marine natural products. mdpi.comthieme-connect.com For instance, in the biosynthesis of bastadins, the oxidation of α-amino units to yield oxime functionalities is a critical step. mdpi.com

Amide Bond Formation in Biosynthetic Context

The final structure of this compound features an amide bond, which is formed through the condensation of the oxime-containing bromotyrosine precursor with another molecule. ebi.ac.uknih.govchemicalbook.in In the case of this compound, this involves the amidation with histamine (B1213489). acs.orgnih.gov The formation of amide bonds is a common strategy in the biosynthesis of various bromotyrosine-derived alkaloids, linking different building blocks together. nih.govrsc.org For example, psammaplysenes are formed by combining two bromotyrosine-derived subunits through amide bonds. nih.govrsc.org Similarly, the synthesis of purpurealidin I involves the formation of a secondary amide from a bromotyrosine carboxylic acid and a tyramine (B21549) derivative. mdpi.com

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Logic

Chemoenzymatic synthesis, a strategy that synergistically combines the precision of biocatalysis with the versatility of traditional organic chemistry, offers a powerful avenue for the construction of complex natural products. nih.govnih.gov This approach is particularly potent when its design is informed by the organism's own biosynthetic pathways. For bromotyrosine-derived alkaloids like this compound, whose biosynthesis is thought to involve key transformations such as oxidation and rearrangement of tyrosine, chemoenzymatic routes aim to mimic this logic by employing enzymes for specific, challenging steps within a broader chemical synthesis framework. nih.govmdpi.com

Research in this area has focused on replicating key biosynthetic transformations, such as the formation of oxime intermediates and the subsequent manipulation of nitrile and amide functionalities, which are characteristic of this compound and its structural relatives. mdpi.com

Mimicking Biosynthetic Steps: From Amino Acids to Oximes and Amides

The proposed biosynthesis of many this compound-type compounds begins with the modification of a brominated tyrosine precursor. mdpi.com A key transformation is the conversion of an amino acid or a related keto acid into an oxime. While this occurs naturally via a complex enzymatic cascade, synthetic chemists have developed efficient chemical methods to generate these crucial intermediates. For instance, the synthesis of bromotyrosine carboxylic acid moieties, which serve as precursors, has been established. mdpi.com The conversion of a keto-ester intermediate derived from O-methyltyrosine into an oxime has been successfully achieved using chemical reagents like sodium tungstate (B81510) and hydrogen peroxide. mdpi.comresearchgate.net This step provides a practical entry point into the class of oxime-containing natural products.

Following the logic of biosynthesis, where nitrile-containing intermediates like aeroplysinin-1 are precursors to amide-containing compounds, researchers have explored enzymes that catalyze this specific hydration step. A notable example is the use of a nitrile hydratase (NHase) isolated from the marine sponge Aplysina cavernicola. mdpi.comresearchgate.net This enzyme is part of the sponge's chemical defense system and specifically converts the nitrile group of aeroplysinin-1 into the primary amide of verongiaquinol (also known as dienone amide). mdpi.comresearchgate.net

The characterization of this NHase revealed its high substrate specificity; it readily converts aeroplysinin-1 but does not act on other structurally similar analogues tested. mdpi.comresearchgate.net This specificity underscores the potential for highly selective transformations in a synthetic sequence. The enzyme exhibits optimal activity under specific conditions, which have been determined experimentally.

Research Findings on a Key Enzymatic Step

Detailed studies on the nitrile hydratase from Aplysina cavernicola have provided valuable data for its application in a chemoenzymatic context. The enzyme was found to be manganese-dependent, though cobalt and nickel ions could also restore its activity. researchgate.net

Below is a summary of the key findings for this biosynthetic-inspired enzymatic conversion:

| Enzyme | Source | Substrate | Product | Optimal pH | Optimal Temperature | Key Finding |

| Nitrile Hydratase (NHase) | Aplysina cavernicola | Aeroplysinin-1 | Verongiaquinol | 8.0 mdpi.com | 41 °C mdpi.comresearchgate.net | The enzyme demonstrates high substrate specificity, exclusively converting aeroplysinin-1 among tested analogues. mdpi.comresearchgate.net |

This chemoenzymatic transformation, where a chemically synthesized or isolated nitrile precursor is subjected to enzymatic hydration, directly mimics the proposed biosynthetic route to amide-containing bromotyrosine derivatives. mdpi.commdpi.com By integrating a highly selective biocatalytic step with robust chemical methods to prepare the necessary precursors, a logical and efficient synthetic strategy emerges, mirroring the elegance of nature's own processes.

Biological Activity and Mechanistic Investigations of Verongamine

Molecular Target Identification and Receptor Interaction Studies

Initial investigations into Verongamine's bioactivity were guided by bioassays, which led to the identification of its principal molecular targets. researchgate.net These studies have quantified its affinity and potency as both a receptor antagonist and an enzyme inhibitor.

This compound was first identified as a pharmacologically active compound through bioassay-guided fractionation focused on histamine (B1213489) H₃ receptor activity. researchgate.net It is recognized as a specific and functional antagonist of the histamine H₃ (H₃) receptor. researchgate.netnih.gov Studies have shown that this compound exhibits this antagonistic activity at concentrations as low as 1 µg/ml. researchgate.net Its discovery as a potent H₃ receptor antagonist from a natural source spurred further research, leading to the development of synthetic analogs that aimed to optimize receptor binding and improve drug-like properties. dntb.gov.uaacs.orgnih.gov this compound's interaction is specific to the H₃ receptor, a key finding that highlights its selectivity. scribd.com

| Receptor | Activity | Potency | Selectivity |

| Histamine H₃ Receptor | Antagonist | Active at 1 µg/ml researchgate.net | Specific for H₃ receptor; does not interact with α2-adrenoceptors scribd.com |

In addition to its effects on the histaminergic system, this compound has been investigated for its ability to inhibit other enzymes. It was found to display weak inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid signaling molecules. koreascience.krresearchgate.net The measured potency for this inhibition was determined to be an IC₅₀ value of 51.5 ± 1.0 µM. koreascience.krresearchgate.netresearchgate.net This level of activity is considered weak when compared to dedicated sEH inhibitors. koreascience.kr

The inhibitory potential of this compound against other enzymes has been explored, though less extensively than its primary targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): While a number of bromotyrosine derivatives have been shown to inhibit cholinesterases, specific inhibitory values for this compound against AChE and BuChE are not prominently reported. mdpi.comresearchgate.net However, synthetic analogs of this compound were evaluated for cholinesterase inhibition, with one of the strongest competitive inhibitors of both AChE and BuChE having IC₅₀ values of 57 µM and 20 µM, respectively. researchgate.net

Histamine N-methyltransferase (HNMT): HNMT is a key enzyme in the metabolic degradation of histamine. nih.govunifi.it While inhibition of HNMT is a therapeutic strategy for modulating the histaminergic system, studies directly evaluating the inhibitory effect of this compound on this enzyme have not been reported in the available literature. mdpi.com

| Enzyme | Activity | Potency (IC₅₀) |

| Soluble Epoxide Hydrolase (sEH) | Weak Inhibitor koreascience.krresearchgate.net | 51.5 ± 1.0 µM koreascience.krresearchgate.netresearchgate.net |

| Acetylcholinesterase (AChE) | Data not available for this compound; synthetic analogs show activity researchgate.net | Not reported |

| Butyrylcholinesterase (BuChE) | Data not available for this compound; synthetic analogs show activity researchgate.net | Not reported |

| Histamine N-methyltransferase (HNMT) | Data not available | Not reported |

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity and Potency

Functional Biological Assays (in vitro) for Mechanistic Elucidation

To understand the functional consequences of this compound's interaction with its molecular targets, various in vitro assays have been employed. These assays have been crucial in confirming its mechanism of action as a receptor antagonist.

The guinea pig ileum preparation is a classic and widely used functional assay for characterizing histamine receptor ligands. mdpi.comisciii.esnih.gov In this model, H₃ receptor agonists inhibit electrically-induced muscle contractions. This compound's activity as an H₃ receptor antagonist was functionally confirmed in this system. scribd.com Research demonstrated its ability to block the effects of H₃ agonists. nih.gov Crucially, these experiments also established its specificity; for instance, this compound at a concentration of 1 mg/ml did not affect the inhibition of ileum contractions induced by the α₂-adrenoceptor agonist clonidine. scribd.com This finding indicates that its antagonistic action is specific to the H₃ receptor and not a result of non-specific effects on muscle contractility or other neurotransmitter systems in this assay. scribd.com

The initial discovery of this compound was facilitated by a histamine-H₃ bioassay, which represents an early form of a cellular-based screen for target engagement. researchgate.net Such assays are fundamental in identifying whether a compound interacts with its intended target within a cellular context and modulates downstream signaling pathways. nih.gov While detailed modern cellular assays profiling the downstream pathway modulation of this compound are not extensively documented, its characterization in functional tissue preparations like the guinea pig ileum serves as a robust demonstration of target engagement and mechanistic action at a cellular and tissue level. nih.govscribd.com

Receptor Functionality Assays (e.g., Guinea Pig Ileum Models)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

This compound, a bromotyrosine derivative isolated from the marine sponge Verongula gigantea, is recognized as a histamine H3 receptor antagonist. researchgate.netird.fr The study of this compound and its synthetic analogues has been crucial in understanding the chemical requirements for this activity and in discovering other potential therapeutic applications.

Influence of Structural Modifications on H3 Receptor Ligand Properties

The histamine H3 receptor is a G-protein-coupled receptor primarily found in the central nervous system that modulates the release of various neurotransmitters. idrblab.net The antagonist activity of this compound at this receptor has prompted investigations into how its structure can be modified to enhance potency and selectivity.

A key strategy in modifying this compound involved replacing the amide-oxime portion of the molecule with an acetylene (B1199291) moiety. nih.gov This modification aimed to create new H3 receptor antagonists with potentially improved drug-like properties, such as better penetration of the blood-brain barrier. The optimization of these new acetylene-based ligands was guided by established medicinal chemistry principles to improve receptor binding. nih.gov

SAR studies are not limited to this compound itself but extend to related marine natural products. For instance, Aplysamine-1, another bromotyrosine-derived natural product, was synthesized and evaluated for its activity at human and rat H3 receptors. nih.gov Aplysamine-1 demonstrated high binding affinity for the human H3 receptor. nih.gov Synthetic analogues of Aplysamine-1, such as those where the bromine atom is removed (des-bromoaplysamine-1) or other structural changes are made, were also found to be potent H3 antagonists. nih.gov This indicates that while the core bromotyrosine scaffold is important, modifications at various positions are well-tolerated and can be used to fine-tune the pharmacological profile.

General SAR principles for H3 antagonists often highlight the importance of a basic nitrogen atom (present in this compound's imidazole (B134444) ring) and an aromatic region, separated by a flexible linker. nih.gov Studies on other H3 antagonists have shown that modifying the linker length and the substituents on the aromatic rings can significantly impact binding affinity. ugr.es For example, the introduction of electron-withdrawing groups into a distal aromatic ring has been shown to be an influential modification for enhancing affinity toward the H3 receptor in other chemical series.

The following table summarizes the H3 receptor binding affinity for Aplysamine-1 and a key analogue.

Table 1: H3 Receptor Binding Affinities of Aplysamine-1 and its Analogue

| Compound | Structural Feature | H3 Receptor Binding Affinity (Ki) |

|---|---|---|

| Aplysamine-1 | Natural product with a brominated aromatic ring. | 30 ± 4 nM (human) nih.gov |

| Des-bromoaplysamine-1 | Synthetic analogue lacking the bromine atom. | Potent H3 antagonist nih.gov |

| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | Synthetic analogue of Aplysamine-1. | Potent H3 antagonist nih.gov |

Correlation Between Chemical Diversity and Spectrum of Biological Activities

The bromotyrosine alkaloids produced by sponges of the Verongiida order, the family to which this compound belongs, exhibit remarkable chemical diversity. acs.orgnih.gov This structural variety is directly linked to a wide range of biological activities, extending beyond H3 receptor antagonism. idrblab.netnih.gov The biological activity of these compounds often varies based on their specific chemical structure. nih.gov

Bromotyrosine derivatives have been reported to possess a multitude of biological properties, including:

Antimicrobial activity acs.orgnih.gov

Cytotoxicity against cancer cell lines acs.orgnih.gov

Antifouling activity acs.orgnih.gov

Antiviral and antifungal activities acs.orgnih.gov

Enzyme inhibition acs.orgnih.gov

Antimalarial and antiprotozoal effects nih.gov

For example, chemical investigations of the sponge Suberea clavata led to the isolation of several bromotyrosine metabolites, including 11-epi-fistularin-3 and aplysinamisin-1. ird.fr These compounds were evaluated for various biological activities, such as acetylcholinesterase (AChE) inhibition and antibacterial effects. ird.fr While none of the tested compounds, including aplysinamisin-1, showed significant antibacterial activity against the specific strains tested, the study highlights the common practice of screening these diverse structures against a wide panel of biological targets. ird.frnih.gov The structural variations, from simple monomers to complex dimeric and trimeric structures, are key determinants of their biological function. acs.org

The following table correlates specific bromotyrosine derivatives with their observed biological activities.

Table 2: Spectrum of Biological Activities for Various Bromotyrosine Derivatives

| Compound Class / Specific Compound | Biological Activity Investigated |

|---|---|

| Bromotyrosine derivatives (general) | Antimalarial, antimicrobial, antiviral, antifungal, cytotoxic, antifouling, enzyme inhibition, H3 receptor antagonism. acs.orgnih.gov |

| 11-epi-fistularin-3 | Acetylcholinesterase (AChE) inhibition, antibacterial activity. ird.fr |

| Aerophobine-2 | Isolated from Verongida sponges, known for diverse bioactivities. ird.fr |

| Aplysinamisin-1 | Tested for antibacterial activity (inactive against tested strains). ird.fr |

| Synthetic bromotyrosine analogues | Inhibition of human prostate cancer cell proliferation, invasion, and migration. acs.orgnih.gov |

Ecological and Environmental Aspects of Verongamine

Role of Verongamine in Marine Organism Interactions

This compound, like other bromotyrosine derivatives produced by sponges of the order Verongida, plays a crucial role in the chemical ecology of its host organism. These compounds are not merely inert substances but are active participants in the complex web of interactions that define marine ecosystems.

Chemical Ecology of Sponge-Microorganism Symbiosis

Sponges are host to a diverse and abundant community of microorganisms, including bacteria, archaea, and fungi, collectively referred to as the sponge holobiont. nih.govcsic.es There is a growing body of evidence suggesting that many of the secondary metabolites isolated from sponges, including bromotyrosine alkaloids like this compound, are actually produced by these microbial symbionts or through a collaborative effort between the sponge and its associated microbes. nih.gov This symbiotic relationship is fundamental to the sponge's survival, with the microbes receiving shelter and nutrients from the host, while the sponge benefits from the chemical defense provided by the metabolites. csic.es

The production of this compound and related compounds is believed to be an integral part of this symbiosis, potentially serving to regulate the microbial community within the sponge or to defend the holobiont against pathogens. nih.gov While the precise molecular mechanisms of this compound's role in mediating this intricate symbiosis are still under investigation, it is clear that these chemical compounds are a key element of the sponge's ability to thrive in a competitive marine environment. nih.gov

Antifouling Properties and Mechanisms against Marine Bacteria

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant challenge for sessile marine organisms. Sponges, including those that produce this compound, have evolved chemical defenses to deter the settlement and growth of fouling organisms. vliz.bemdpi.com this compound and its structural analogs have demonstrated notable antifouling properties. mdpi.comnih.gov

The mechanism of action for the antifouling activity of bromotyrosine derivatives is multifaceted. It includes antimicrobial activity against a range of marine bacteria that are often the primary colonizers in the formation of biofilms. ird.fr By inhibiting the growth of these initial bacterial colonizers, the subsequent settlement of larger fouling organisms can be prevented. mdpi.com Some studies on related bromotyrosine compounds suggest that their antifouling mechanism may also involve the inhibition of key enzymes in the larvae of fouling invertebrates, such as acetylcholinesterase in barnacle larvae, which is crucial for their settlement process. mdpi.com The oxime functional group present in this compound and related compounds is thought to be an important pharmacophore for this antifouling activity. researchgate.net

Chemotaxonomic Implications of this compound Distribution Across Sponge Genera

The distribution of secondary metabolites can often provide valuable clues for the classification of organisms, a field known as chemotaxonomy. Bromotyrosine derivatives, including this compound, are considered significant chemotaxonomic markers for sponges belonging to the order Verongida. researchgate.netacs.orgnih.govuni-heidelberg.de The presence and relative abundance of these compounds are characteristic of this particular order of sponges. mdpi.com

While bromotyrosines as a class are indicative of the Verongida order, the specific profile of these compounds can vary between different genera and even species. vliz.be For instance, this compound was first isolated from the Caribbean sponge Verongula gigantea. nih.gov Subsequent studies have reported its presence in other species within the Verongida order, such as Verongula rigida. nih.gov The unique array of brominated alkaloids found in different Verongid sponges, such as those in the genera Aplysina and Pseudoceratina, helps to delineate taxonomic relationships within the order. vliz.be The consistent production of these metabolites within this taxonomic group underscores their evolutionary importance and their utility in sponge systematics. nih.govmdpi.com

Below is an interactive table detailing the presence of this compound and related bromotyrosine compounds in various sponge genera within the order Verongida.

| Sponge Genus | Key Bromotyrosine Derivatives | Reference |

| Verongula | This compound, Aeroplysinin-1 | nih.govresearchgate.net |

| Aplysina | Aeroplysinin-1, Aerothionin, Aerophobin-2 | mdpi.comacs.org |

| Pseudoceratina | 5-Bromothis compound, Pseudoceratinamine | nih.govnih.gov |

| Suberea | Bromotyrosine derivatives | acs.org |

Environmental Factors Influencing this compound Production in Natural Habitats

The production of secondary metabolites in marine organisms is not static but can be significantly influenced by a range of environmental factors. longdom.orgfrontiersin.orgmdpi.com These factors can modulate the metabolic pathways responsible for the synthesis of compounds like this compound. While specific research focusing exclusively on this compound is limited, studies on related bromotyrosine alkaloids in Verongid sponges provide insights into the environmental triggers that may affect its production.

One study on the production of aeroplysinin-1, a related bromotyrosine, in Aplysina aerophoba demonstrated a positive correlation with exposure to UV light and aeration. uni-duesseldorf.de This suggests that environmental stressors can trigger an increased production of these defensive compounds. Other environmental variables that are known to influence secondary metabolite production in sponges include:

Temperature: Changes in sea temperature can affect the metabolic rates of both the sponge and its microbial symbionts, potentially altering the output of secondary metabolites. subdiversion.es

Nutrient Availability: The availability of essential nutrients in the water column can impact the growth and metabolic activity of the sponge holobiont, which in turn can influence the production of chemical defenses.

Water Quality and Pollution: The presence of pollutants can act as a stressor, leading to either an increase or decrease in the production of secondary metabolites as a defense response.

The interplay of these environmental factors creates a dynamic system in which the chemical profile of a sponge, including its this compound content, can vary depending on its specific location and the prevailing conditions of its habitat.

The table below summarizes the potential influence of various environmental factors on the production of bromotyrosine secondary metabolites in sponges.

| Environmental Factor | Potential Influence on Bromotyrosine Production | Reference |

| Light (UV Radiation) | Increased production | uni-duesseldorf.de |

| Water Temperature | Can alter metabolic rates and production | subdiversion.es |

| Nutrient Levels | Can impact overall metabolic activity | longdom.org |

| Water Flow/Aeration | Increased production | uni-duesseldorf.de |

| Pollution | Can act as a stressor, altering production | mdpi.com |

Advanced Analytical and Spectroscopic Techniques in Verongamine Research

Applications of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of verongamine and other marine metabolites. researchgate.net Its high accuracy and resolving power allow for the unambiguous determination of elemental compositions, which is crucial for identifying new and known compounds in complex sponge extracts. researchgate.net

In the context of this compound research, HRMS, often coupled with electrospray ionization (ESI), provides precise mass measurements. For instance, the positive ion mode HR-ESIMS of a related bromotyrosine derivative displayed a distinct isotopic pattern characteristic of the presence of bromine atoms, which is a key feature of this compound and its analogues. researchgate.net This technique is instrumental in distinguishing this compound from other co-occurring metabolites, which may have similar retention times in chromatographic separations but different elemental formulas. The high mass accuracy of instruments like Q-TOF and Orbitrap mass spectrometers is essential for this level of metabolite profiling. nih.govmdpi.com

Table 1: Key HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₇BrN₄O₃ | nih.gov |

| Monoisotopic Mass | 380.04840 Da | nih.govebi.ac.uk |

Detailed fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS platform can further provide structural insights by breaking down the parent ion into smaller, characteristic fragments, aiding in the structural confirmation of this compound in a sample.

Advanced NMR Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation and conformational analysis of complex natural products like this compound. researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular scaffold.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons of the 3-bromo-4-methoxyphenyl group, the imidazole (B134444) ring protons, and the aliphatic chain protons. scispace.com

2D NMR techniques are then used to establish connectivity between these atoms. Key 2D NMR experiments in this compound research include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the aliphatic and aromatic spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the brominated aromatic ring to the propanamide chain and the imidazole moiety. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation and the stereochemistry of double bonds, such as the E-configuration of the oxime group in this compound. researchgate.net

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the planar structure of this compound. scispace.comnih.gov Conformational analysis through NMR can also shed light on the molecule's dynamic behavior in solution. auremn.org.brslu.senih.gov

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.43 (d, J=2.3 Hz) | - |

| H-5 | 6.90 (d, J=8.5 Hz) | - |

| H-6 | 7.20 (dd, J=8.5, 2.3 Hz) | - |

| H-7 | 3.81 (s) | - |

| H-10 | 3.48 (t, J=7.1 Hz) | - |

| H-11 | 2.79 (t, J=7.1 Hz) | - |

| H-13 | 6.86 (s) | - |

| H-14 | 7.70 (s) | - |

| H-15 (OCH₃) | 3.82 (s) | - |

| C-1 | - | 155.1 |

| C-2' | - | 108.9 |

| C-3' | - | 183.6 |

| C-4' | - | 106.3 |

| C-5' | - | 122.1 |

Data is illustrative and compiled from related structures; specific shifts for this compound may vary based on solvent and experimental conditions. mdpi.comscispace.com

Chiroptical Methods for Stereochemical Assignments (e.g., ECD Spectroscopy)

While NMR and MS are powerful for determining the planar structure, chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy are crucial for assigning the absolute configuration of stereocenters. researchgate.net this compound itself is not chiral, but many of its precursors and related natural products from Verongida sponges possess chiral centers, particularly in spiroisoxazoline ring systems. researchgate.netresearchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. cas.cz For complex molecules, experimental ECD spectra are often compared with those predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.net

This technique has been successfully applied to assign the absolute configuration of the spirocyclohexadienyl-isoxazoline unit in related bromotyrosine alkaloids. researchgate.net The methodology involves:

Isolation of the pure enantiomers, often by chiral HPLC. researchgate.net

Measurement of their experimental ECD spectra.

Computational modeling and ECD spectrum prediction for the possible R and S configurations.

Comparison of experimental and theoretical spectra to determine the correct absolute stereochemistry.

The use of chiroptical probes, which are achiral chromophoric moieties that can be attached to a chiral molecule to produce a strong and predictable ECD signal, is another powerful approach in this context. nih.gov

Chromatography-Mass Spectrometry (e.g., LC/MS, GC-MS) for Metabolite Fingerprinting and Quantification

Chromatography-mass spectrometry techniques are workhorses in natural product chemistry for both qualitative and quantitative analysis of this compound in crude extracts. metabonews.camdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing thermolabile and non-volatile compounds like this compound. scienceopen.com A reversed-phase C18 column is typically used to separate the components of a sponge extract based on their polarity. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated peak. This "metabolite fingerprinting" allows for the rapid identification (dereplication) of known compounds like this compound in an extract by comparing retention times and mass spectra with those of an authentic standard, thereby avoiding unnecessary re-isolation. researchgate.net LC-MS/MS can be used for targeted quantification of this compound, offering high sensitivity and selectivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite profiling, but it is generally more suitable for volatile compounds. nih.gov For a polar molecule like this compound, a derivatization step would be required to increase its volatility before it could be analyzed by GC-MS. This would involve chemically modifying the molecule, for example, by silylation of the hydroxyl and amine groups. While less direct than LC-MS for this class of compounds, GC-MS can provide excellent chromatographic resolution and access to extensive mass spectral libraries for the identification of smaller, related metabolites. nih.gov

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Sample Volatility Requirement | Derivatization | Typical Application |

|---|---|---|---|

| LC-MS | Low to non-volatile | Not usually required | Metabolite fingerprinting, quantification, dereplication |

Computational and Theoretical Studies of Verongamine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental properties of molecules like verongamine. nih.gov These computational methods allow for the determination of optimized molecular geometries and the simulation of spectroscopic data, such as infrared (IR) spectra. nih.gov Furthermore, the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the electronic characteristics and reactivity of the molecule. nih.gov

The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's propensity to act as a nucleophile or an electrophile. nih.gov For instance, a higher HOMO energy suggests a greater tendency to donate electrons. nih.gov These calculations can be extended to derive various quantum reactivity descriptors, including electron affinity, ionization energy, electronegativity, electrophilicity index, and chemical hardness/softness, which collectively offer a comprehensive understanding of the molecule's global reactive behavior. nih.gov

Beyond global reactivity, local reactivity can be assessed through Fukui functions, which pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov Such detailed computational analyses have been applied to various natural products to understand their stability, reactivity, and potential for biological interactions. nih.govresearchgate.net While specific quantum chemical studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of these methods are well-established for similar compounds. nih.govresearchgate.netnih.gov For example, quantum chemical calculations have been used to show similarities in electron distributions and molecular electrostatic potentials (MEPs) between histamine (B1213489) and related H2-receptor agonists, guiding the synthesis of new potent compounds. nih.gov Similarly, DFT calculations have been employed to predict the reactive properties of other halogenated compounds through MEP analysis and to evaluate their susceptibility to autoxidation and hydrolysis using Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) analyses. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility and interactions with biological targets over time. mdpi.comnih.gov These simulations can reveal the existence of multiple conformational states in equilibrium, which may not be apparent from static structures. researchgate.net By tracking the movements of atoms and changes in molecular geometry, MD simulations help to characterize the conformational space accessible to a molecule like this compound. nih.gov

MD simulations are particularly valuable for studying ligand-receptor interactions. nih.govnih.gov For instance, simulations of ligands bound to G-protein coupled receptors (GPCRs), such as histamine receptors, can elucidate the specific interactions that lead to receptor activation or inhibition. mdpi.com These simulations can track key events like the breaking or formation of ionic locks, which are crucial for receptor function. mdpi.com Analysis of the simulation trajectories can identify the key amino acid residues involved in binding and the conformational changes they induce in the receptor. mdpi.commdpi.com

While specific MD simulation studies exclusively on this compound were not found in the search results, the methodology has been extensively applied to understand the activation mechanisms of related receptors like the 5-HT2A and histamine H1 and H3 receptors. mdpi.commdpi.comcresset-group.com For example, MD simulations have been used to study the binding of antagonists to the histamine H3 receptor, identifying crucial interactions with residues such as Glu206, Tyr115, and Tyr374. cresset-group.com These studies provide a framework for how MD simulations could be applied to this compound to understand its interaction with the H3 receptor at an atomic level, revealing the dynamic nature of the binding process and the stability of the resulting complex. nih.govcresset-group.com

Structure-Based Computational Approaches in Drug Discovery (e.g., Pharmacophore Modeling, Molecular Docking)

Structure-based computational methods are instrumental in modern drug discovery, enabling the rational design and identification of new therapeutic agents. Pharmacophore modeling and molecular docking are two key techniques in this domain.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net For histamine H3 receptor antagonists, a well-defined pharmacophore model exists, which has been used to guide the discovery of new ligands, including those derived from natural products like this compound. nih.gov The alignment of a molecule's structure with the H3 pharmacophore model can predict its potential activity. nih.gov For instance, the natural products phidianidines A and B were initially synthesized and evaluated for H3 receptor activity because they aligned well with the established pharmacophore model. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. mdpi.comukaazpublications.com It involves placing the ligand into the binding site of the receptor in various conformations and scoring the resulting poses based on their energetic favorability. ukaazpublications.commdpi-res.com Molecular docking has been widely used to study the interactions of natural products, including those from the Verongiida order of sponges, with various protein targets. mdpi.com

In the context of this compound, docking studies have been performed to evaluate its potential as an inhibitor of various enzymes. For example, it was identified as a potential dual-targeting compound, acting as both a histamine H3-receptor antagonist and a calculated heme oxygenase-1 (HO-1) inhibitor. researchgate.netmdpi.com Docking studies have also been used to investigate the binding of this compound to other targets, such as the 4AUV protein implicated in breast cancer metastasis, where it demonstrated a favorable binding score. ukaazpublications.com These studies provide insights into the specific amino acid residues that this compound may interact with within the binding pocket of a target protein, helping to rationalize its biological activity and guide the design of more potent analogs. mdpi.comresearchgate.net

| Computational Method | Application to this compound and Related Compounds | Key Findings | References |

| Pharmacophore Modeling | Guiding the selection and design of histamine H3 receptor antagonists. | This compound and related natural products align with the H3 pharmacophore model, suggesting their potential as H3 antagonists. | researchgate.netnih.govacs.orgprobes-drugs.orgprobes-drugs.org |

| Molecular Docking | Predicting binding modes and affinities to various protein targets. | This compound shows potential as an inhibitor of HO-1 and interacts favorably with the 4AUV protein. Docking has been used to screen Verongiida compounds against MRSA targets. | mdpi.comukaazpublications.commdpi-res.comresearchgate.netmdpi.com |

Cheminformatics and Network Analysis in Natural Product Research (e.g., Chemical Space Exploration, Scaffold Networks, Taxonomy-Metabolite Relationship Mapping)

Cheminformatics and network analysis are powerful computational approaches for organizing and analyzing the vast chemical diversity of natural products. mdpi.comchimia.ch These methods allow researchers to explore chemical space, understand structural relationships between compounds, and map the distribution of metabolites across different species. mdpi.comnih.gov

Chemical Space Exploration: This involves representing molecules in a multidimensional space based on their physicochemical or structural properties. chimia.chblogspot.com Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by a set of compounds, revealing how different collections of molecules relate to each other in terms of diversity and properties. blogspot.com The chemical space of natural products from the Verongiida order, which includes this compound, has been systematically explored to assess their diversity and drug-like properties. mdpi.comnih.gov

Scaffold Networks: These networks are used to represent the structural relationships between molecules based on their common core structures or scaffolds. mdpi.com By breaking down compounds into their constituent scaffolds, researchers can identify common structural motifs and assess the chemical diversity within a dataset. mdpi.com Scaffold network analysis of natural products from Verongiida sponges has revealed a high diversity of scaffolds, particularly within the genera Verongula and Suberea. mdpi.com This approach helps to understand the biosynthetic complexity and structural novelty within this order of sponges. mdpi.com

Taxonomy-Metabolite Relationship Mapping: Bipartite networks can be constructed to map the relationships between species and the secondary metabolites they produce. mdpi.com This allows for the identification of which compounds are unique to certain species and which are shared across different taxa. mdpi.com Such analyses have shown that many Aplysina species share a significant portion of their chemistry, while other genera like Pseudoceratina exhibit a more diverse and unique set of metabolites. mdpi.commdpi.com This information can be valuable for targeted isolation efforts and for understanding the ecological and evolutionary factors that shape the chemical profiles of these organisms. mdpi.comnih.gov

These cheminformatic approaches provide a systematic framework for navigating the complexity of natural product chemistry, facilitating the discovery of new bioactive compounds and a deeper understanding of their distribution in nature. mdpi.comnih.govnih.gov

| Cheminformatics Approach | Description | Application to Verongiida Natural Products | References |

| Chemical Space Exploration | Visualizing and analyzing the distribution of molecules based on their properties. | Assessing the diversity and drug-like properties of compounds from the Verongiida order. | mdpi.comchimia.chnih.govblogspot.com |

| Scaffold Networks | Representing structural relationships based on common molecular scaffolds. | Revealing high scaffold diversity in genera like Verongula and Suberea and identifying common chemotypes. | mdpi.commdpi.comresearchgate.net |

| Taxonomy-Metabolite Relationship Mapping | Linking species to their secondary metabolite profiles. | Identifying shared and unique compounds across different Verongiida genera and informing targeted isolation strategies. | mdpi.commdpi.comnih.gov |

Future Research Directions in Verongamine Chemistry and Biology

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A complete understanding of how verongamine and related bromotyrosine alkaloids (BTAs) are produced in nature remains a significant challenge and a critical area for future research. The biosynthetic pathways are not fully elucidated, and many of the enzymes responsible for the intricate chemical transformations are yet to be identified. nih.gov

Current knowledge suggests that the biosynthesis begins with the hydroxylation of phenylalanine to tyrosine, which then undergoes bromination by flavin-dependent halogenases. nih.gov This brominated tyrosine is a crucial precursor. nih.govuni-heidelberg.de From here, the pathway is thought to diverge. One proposed route involves the oxidation of the amine group to form an oxime intermediate, which serves as a key branching point for a cascade of reactions leading to various phenolic nitriles and amides. nih.govmdpi.com

A major unresolved question is the precise origin of these compounds, with compelling arguments for both the sponge host and its symbiotic microorganisms. nih.gov It has been proposed that the initial steps may occur within the sponge cells, with subsequent transformations carried out by microbial symbionts. nih.gov Future research must focus on:

Genomic and Metagenomic Analysis: Sequencing the genomes of Verongiida sponges and the metagenomes of their associated microbial communities can help identify gene clusters encoding for the biosynthetic enzymes. Analysis of the DNA of sponges like Aplysina cavernicola and Ianthella basta for halogenase genes is a step in this direction. uni-duesseldorf.de

Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes need to be expressed and characterized to confirm their function in the this compound pathway. This includes identifying and studying the specific oxidases, methyltransferases, and other enzymes that create the characteristic oxime and other functionalities.

Isotopic Labeling Studies: Advanced feeding experiments using stable isotope-labeled precursors can definitively trace the metabolic flow and confirm the proposed biosynthetic intermediates. Early studies with 14C- and 15N-labeled precursors laid the groundwork, but more sophisticated modern techniques can provide a much clearer picture. uni-heidelberg.de

Clarifying the biosynthetic machinery will not only solve a fundamental biological puzzle but could also pave the way for biotechnological production of this compound and its analogues through metabolic engineering.

Development of Novel and Efficient Synthetic Methodologies for Complex Analogues

While total syntheses of this compound have been achieved, the development of more efficient, scalable, and versatile synthetic routes is paramount for future research. acs.org The ability to readily produce complex analogues is essential for comprehensive structure-activity relationship (SAR) studies and for optimizing therapeutic properties. researchgate.net

Future synthetic efforts should focus on:

Innovative Synthetic Strategies: The exploration of novel chemical reactions and strategies to construct the core this compound scaffold and introduce diversity is crucial. For instance, electrochemical oxidation has been shown to be an efficient method for creating key spiroisoxazoline intermediates found in related natural products. researchgate.netresearchgate.net

Combinatorial and Diversity-Oriented Synthesis: Developing synthetic routes amenable to combinatorial chemistry will allow for the rapid generation of large libraries of this compound analogues. This would enable a more systematic exploration of the chemical space around the natural product.

Asymmetric Synthesis: Developing robust methods for the stereocontrolled synthesis of this compound and its analogues is critical, as the stereochemistry of natural products often plays a vital role in their biological activity.

The table below highlights some of the synthetic approaches that have been used for this compound and related compounds, providing a foundation for future methodological improvements.

| Synthetic Goal | Key Reaction/Methodology | Significance | Reference(s) |

| Synthesis of this compound | Oxidation of O-methyl bromotyrosine methyl ester and amidation of the resulting oxime ester with histamine (B1213489). | First reported synthesis of this compound. | acs.org |

| Synthesis of Purealidin N | Wadsworth-Emmons olefination followed by deprotection, oxime formation, and amidation with histamine. | Demonstrates a synthetic route to a related complex alkaloid. | acs.org |

| Synthesis of Spiroisoxazolines | Electrochemical oxidation of phenol (B47542) derivatives. | Provides an efficient alternative for constructing key structural motifs in related natural products. | researchgate.net |

| Analogue Library Generation | "Click chemistry" (CuSO₄-catalysed alkyne-azide cycloaddition). | Rapid and efficient synthesis of bromotyramine-inspired analogues for bioactivity screening. | tandfonline.com |

The ultimate goal is to create a synthetic toolbox that allows chemists to easily and efficiently generate any desired this compound analogue, thereby accelerating the drug discovery process.

Identification of New Biological Targets and Mechanisms of Action

This compound was initially identified as a selective histamine H3-receptor antagonist. mdpi.combindingdb.org However, the broader family of bromotyrosine derivatives exhibits an extensive range of biological activities, including antibacterial, antimalarial, anticancer, and antifouling properties. mdpi.commdpi.com This suggests that this compound and its analogues likely interact with multiple biological targets, many of which are yet to be discovered.

Future research in this area should be directed towards:

Broad-Based Biological Screening: Systematically screening this compound and libraries of its synthetic analogues against a wide array of biological targets, including enzymes, receptors, and ion channels. This will help to uncover novel bioactivities.

Target Deconvolution: For analogues that show interesting phenotypic effects (e.g., cytotoxicity against cancer cells), advanced chemical biology techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can be used to identify their specific molecular targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to elucidate the precise mechanism of action. For example, investigating how N,N,N-trimethyl-3,5-dibromotyramine, an analogue from Aplysina cauliformis, induces apoptosis in liver cancer cells by modulating proteins like BAX and BCL-2 provides a blueprint for such studies. researchgate.net

Development of Multi-Target Ligands: A promising strategy, particularly for complex diseases like Alzheimer's, is the design of single molecules that can interact with multiple relevant targets. nih.gov this compound's scaffold could be an excellent starting point for developing such multi-target-directed ligands. nih.gov

The vast and largely unexplored biological potential of this compound-related compounds represents a significant opportunity for the discovery of new therapeutic agents. mdpi.com

Application of Advanced Computational and Artificial Intelligence-Driven Approaches in Drug Discovery and Chemical Biology

Key applications in the context of this compound research include:

AI-Powered Generative Molecular Design: AI algorithms, such as generative adversarial networks (GANs), can be trained on the structures of known bromotyrosine derivatives to design novel, synthetically accessible analogues with desired properties. xtalpi.commdpi.com

High-Throughput Virtual Screening: Computational models can rapidly screen vast virtual libraries of this compound analogues against the 3D structures of known or predicted biological targets to identify promising hits for synthesis and biological testing. oncodesign-services.comxtalpi.com

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the binding affinity of new analogues, thereby prioritizing the most promising candidates and reducing reliance on expensive and time-consuming experiments. oncodesign-services.comresearchgate.net

Network Analysis: As demonstrated in a study of Verongiida natural products, network analysis can be used to map the chemical space, understand relationships between chemical structures and bioactivities, and identify which sponge genera produce the most promising compounds for drug discovery. nih.gov

Q & A

Q. What structural features of Verongamine are critical for its reported bioactivity?

this compound contains a brominated phenyl ring with hydroxyl (-OH) and methoxy (-OMe) substituents at specific positions. These groups likely influence its interactions with biological targets, such as histamine H3 receptors or soluble epoxide hydrolase (sEH). Researchers should conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing Br with Cl or altering -OMe/-OH positions) and testing their activity in receptor-binding or enzyme inhibition assays .

Q. What methodologies are recommended for synthesizing this compound and its analogs?

Recent synthetic strategies for α-ketoamide derivatives (a class including this compound) involve oxidative amidation or transition-metal-catalyzed coupling. For example, bromination of precursor phenyl rings can be achieved using N-bromosuccinimide, while methoxy groups may be introduced via nucleophilic substitution. Researchers should optimize reaction conditions (e.g., solvent, temperature) to preserve stereochemistry and minimize side reactions .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition properties?

To assess sEH inhibition (IC50 = 51.5 µM), use fluorescence-based assays with recombinant human sEH and the substrate PHOME (phenoxyurethane-modified epoxide). For H3 receptor antagonism, employ radioligand displacement assays using [³H]-N-α-methylhistamine and HEK-293 cells expressing human H3 receptors. Dose-response curves should be generated to calculate potency (EC50) .

Q. What analytical techniques confirm this compound’s structural identity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for verifying molecular weight, substituent positions, and stereochemistry. Purity (>95%) should be confirmed via HPLC with UV/Vis detection at 254 nm .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s reported bioactivities across studies?

Discrepancies (e.g., weak sEH inhibition vs. potent H3 antagonism) may arise from assay conditions (e.g., enzyme isoform, cell type) or compound stability. Address this by:

Q. What strategies optimize this compound’s weak sEH inhibition for therapeutic applications?

Structure-based drug design can enhance potency:

- Introduce electron-withdrawing groups (e.g., -NO2) to strengthen hydrogen bonding with sEH’s catalytic Asp333.

- Modify the phenyl ring with bulkier substituents (e.g., -CF3) to improve hydrophobic interactions. Validate improvements via kinetic assays (Ki measurements) .

Q. How can this compound’s dual-targeting potential (H3 antagonism and HO-1 inhibition) be exploited for neurodegenerative disease research?

Develop in vivo models (e.g., Alzheimer’s transgenic mice) to test synergistic effects:

Q. What computational approaches support the design of this compound derivatives with improved pharmacokinetics?

Apply in silico tools:

Q. How should SAR studies be structured to explore this compound’s antibacterial potential?

Design a library of derivatives with variations in bromine placement and side-chain length. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Correlate lipophilicity (logD) with antibacterial activity .

Q. What interdisciplinary methods address challenges in isolating this compound from natural sources?

Combine metabolomics (LC-MS/MS) with genomic analysis of sponge-associated microbes to identify biosynthetic gene clusters. Use heterologous expression (e.g., in E. coli) to produce this compound sustainably, reducing reliance on wild sponge extraction .

Key Methodological Considerations

- Data Contradiction Analysis : Compare IC50/EC50 values across studies using Bland-Altman plots to assess systematic bias .

- Multi-Target Studies : Employ systems pharmacology models to quantify target engagement thresholds .

- Ethical Sourcing : Adhere to the Nagoya Protocol for sponge collection and microbial sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.